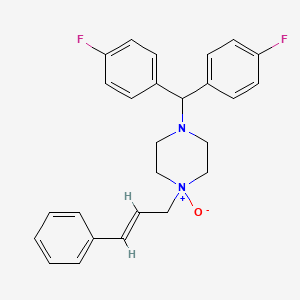

4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide

Description

4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide (molecular formula: C₂₆H₂₆F₂N₂O; molecular weight: 420.49 g/mol) is a piperazine derivative characterized by a bis(4-fluorophenyl)methyl group at the 4-position and a cinnamyl (3-phenyl-2-propenyl) substituent at the 1-position, with an additional oxygen atom forming the 1-oxide moiety . This compound is identified as Flunarizine Impurity 2, a byproduct or metabolite of the clinically used drug flunarizine, a calcium channel blocker and antihistamine .

Properties

Molecular Formula |

C26H26F2N2O |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

4-[bis(4-fluorophenyl)methyl]-1-oxido-1-[(E)-3-phenylprop-2-enyl]piperazin-1-ium |

InChI |

InChI=1S/C26H26F2N2O/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)29-16-19-30(31,20-17-29)18-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+ |

InChI Key |

CFOFJASKAOBSRJ-QPJJXVBHSA-N |

Isomeric SMILES |

C1C[N+](CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)(C/C=C/C4=CC=CC=C4)[O-] |

Canonical SMILES |

C1C[N+](CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)(CC=CC4=CC=CC=C4)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the fluorophenyl and cinnamyl groups. Common synthetic routes include:

Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions using fluorobenzene derivatives and suitable leaving groups.

Attachment of Cinnamyl Group: The cinnamyl group is attached through a Friedel-Crafts alkylation reaction using cinnamyl chloride and a Lewis acid catalyst.

Oxidation: The final step involves the oxidation of the piperazine ring to form the oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Steps

The synthesis of 4-(bis(4-fluorophenyl)methyl)-1-cinnamylpiperazine 1-oxide involves sequential alkylation and oxidation steps.

Step 1: Alkylation of Piperazine

The bis(4-fluorophenyl)methyl group is introduced via nucleophilic substitution. A common method involves reacting bis(4-fluorophenyl)methyl chloride with piperazine in the presence of a base (e.g., KCO) in refluxing tetrahydrofuran (THF) or acetonitrile .

Example Reaction:

Step 2: Cinnamylation

The cinnamyl group is introduced via alkylation using cinnamyl bromide under similar conditions .

Example Reaction:

Step 3: Oxidation to N-Oxide

The tertiary amine of the piperazine ring is oxidized to an N-oxide using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (HO) in dichloromethane (DCM) or methanol .

Example Reaction:

Reaction Optimization and Yield Data

Key Observations:

-

The alkylation steps proceed efficiently due to the electron-withdrawing nature of the bis(4-fluorophenyl) group, enhancing electrophilicity .

-

Oxidation with mCPBA is stereospecific and avoids over-oxidation of the cinnamyl double bond .

Side Reactions and Stability

-

Competing Pathways:

-

Stability of N-Oxide:

Functional Group Reactivity

Scientific Research Applications

4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide is a synthetic compound that belongs to the piperazine derivatives class and has a piperazine ring that is substituted with a cinnamyl group and a bis(4-fluorophenyl)methyl moiety. The presence of fluorine atoms enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This compound is notable for its potential interactions with cannabinoid receptors, particularly the CB1 receptor, where it exhibits inverse agonist activity.

Primary Applications

- Medicinal Chemistry and Pharmacology The primary applications of 4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide lie in medicinal chemistry and pharmacology.

- Cannabinoid Receptor Interaction Interaction studies have demonstrated that 4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide exhibits significant binding affinity towards CB1 receptors, which are implicated in various physiological processes including appetite regulation, pain sensation, and mood modulation. Research indicates that this compound may modulate receptor activity differently compared to other known cannabinoids, making it an interesting subject for further investigation into its mechanism of action and potential therapeutic applications.

Biological Activity

4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide has been studied for its biological activities, particularly its interaction with cannabinoid receptors. It has been shown to bind selectively to the CB1 receptor with a binding affinity characterized by a Ki value of 220 nM. This compound functions as an inverse agonist, meaning it inhibits the receptor's basal activity, which is significant in therapeutic contexts such as pain management and neuroprotection.

Structural Similarities

Several compounds share structural similarities with 4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide:

| Compound Name | Structural Features | Primary Activity |

|---|---|---|

| Flunarizine | Bis(4-fluorophenyl)methyl group | Calcium channel blocker |

| Lomerizine | Similar core structure | Calcium antagonist |

| LDK1203 | Benzhydryl piperazine analog | CB1 receptor inverse agonist |

Mechanism of Action

The mechanism of action of 4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Flunarizine (1-[bis(4-Fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine)

- Structural Difference : Flunarizine lacks the 1-oxide group present in the target compound.

- Pharmacological Activity : Flunarizine is a well-established calcium antagonist with vasodilatory and antihistaminic effects, used for migraine prophylaxis and vertigo .

- Metabolism: Flunarizine undergoes oxidative metabolism in rat liver microsomes to form metabolites like 1-[bis(4-fluorophenyl)methyl]piperazine (M-1) and 4,4'-difluorobenzophenone (M-3) via cytochrome P450 enzymes, primarily CYP2D subfamily isoforms .

Key Data :

Property Flunarizine 4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide Molecular Formula C₂₆H₂₆F₂N₂ C₂₆H₂₆F₂N₂O Molecular Weight 404.49 g/mol 420.49 g/mol LogP (Predicted) ~5.2 ~4.8 (lower due to oxide) Metabolic Stability Moderate (Clₘ = 0.12 mL/min) Likely reduced due to oxide (data pending)

Cinnarizine (1-(Diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine)

- Structural Difference : Cinnarizine replaces the bis(4-fluorophenyl)methyl group with a diphenylmethyl moiety and lacks fluorine atoms.

- Activity : Similar to flunarizine but with weaker potency and distinct metabolic pathways. Fluorination in flunarizine reduces clearance of N-dealkylated metabolites compared to cinnarizine .

- Relevance : Highlights the role of fluorine atoms in enhancing metabolic stability and target affinity.

Sulfonamide Derivatives (e.g., Compounds 6h, 6i, 6j from )

- Structural Difference: These derivatives feature sulfamoylaminophenylsulfonyl groups instead of the cinnamyl-oxide substituent.

- Properties : Higher molecular weights (e.g., 6h: C₂₅H₂₅F₂N₃O₄S; MW: 525.55 g/mol) and increased polarity due to sulfonamide groups.

- Activity : Designed for diverse targets (e.g., carbonic anhydrase inhibition), demonstrating how substituent choice dictates biological specificity .

4-[bis(4-Fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine (Compound 93)

- Structural Difference: Piperidine core instead of piperazine and a 4-chlorophenoxypropyl chain.

- Activity : Potent antihypertensive agent (17% blood pressure reduction at 10 mg/kg in SHR models), indicating piperidine derivatives may favor cardiovascular activity over CNS effects .

Pharmacokinetic and Toxicological Considerations

- Contrastingly, flunarizine’s metabolites involve CYP-mediated oxidation .

- Toxicity : While 1-[bis(4-fluorophenyl)methyl]piperazine (a flunarizine metabolite) exhibits acute oral toxicity (LD₅₀: 300 mg/kg in rats), the oxide variant’s safety profile remains unstudied but may differ due to altered reactivity .

Crystallographic and Conformational Analysis

- Piperazine Ring Conformation: In flunarizine derivatives, the piperazine ring adopts a chair conformation with puckering parameters (Q = 0.591 Å, θ = 1.7°, φ = 333°) . The 1-oxide group may induce minor distortions due to electronic effects.

- Crystal Packing : Fluorine atoms and oxide groups influence hydrogen-bonding networks, as seen in related structures like 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium picrate .

Biological Activity

4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological profiles of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring substituted with a bis(4-fluorophenyl)methyl group and a cinnamyl moiety. The molecular formula is , with a molecular weight of approximately 288.34 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of 4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide typically involves multi-step reactions that include the formation of the piperazine core followed by the introduction of the cinnamyl group. A notable method includes nucleophilic substitution reactions that yield various derivatives with enhanced biological properties .

Antitumor Activity

Recent studies have demonstrated promising antitumor activities for derivatives of this compound. For instance, alkyl derivatives of 4-(bis(4-fluorophenyl)methyl)piperazine showed significant inhibition rates against cancer cell lines, including HL-60 leukemia cells, with inhibition rates reaching up to 54.59% at concentrations of 40 μmol/L .

Table 1: Antitumor Activity of Alkyl Derivatives

| Compound | Inhibition Rate (%) | Concentration (μmol/L) |

|---|---|---|

| Alkyl derivative A | 54.59 | 40 |

| Alkyl derivative B | 99 | 20 |

| Alkyl derivative C | 45 | 40 |

Neuropharmacological Effects

The compound has also been investigated for its potential as a monoamine oxidase B (MAO-B) inhibitor. Compounds with similar structures have shown enhanced binding affinity to MAO-B, which is crucial for the treatment of neurodegenerative diseases such as Parkinson's disease . The presence of fluorine in the structure enhances metabolic stability and binding interactions within the active site .

Table 2: Binding Affinity to MAO-B

| Compound | Binding Affinity (nM) | IC50 (μM) |

|---|---|---|

| Fluorinated Cinnamylpiperazine | <50 | 2.31 |

| Reference Compound (l-Deprenyl) | 51 | 19.75 |

The proposed mechanism involves interaction with key amino acid residues in the MAO-B active site, where the basic nitrogen from the piperazine and the extended π-conjugated system from the cinnamyl moiety facilitate ionic interactions and hydrogen bonding . This leads to effective inhibition of MAO-B activity, which is essential for regulating neurotransmitter levels in the brain.

Case Studies

A study conducted on newly synthesized fluorinated cinnamylpiperazines highlighted their potential as MAO-B ligands. The compounds exhibited favorable binding scores compared to standard inhibitors, indicating their potential efficacy in treating conditions associated with MAO-B activity dysregulation .

Q & A

Basic: What synthetic routes are recommended for synthesizing 4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with the formation of the piperazine core. Key steps include:

- N-Alkylation : Reacting piperazine derivatives with cinnamyl halides under inert atmospheres (e.g., nitrogen) using polar aprotic solvents like DMF or acetonitrile .

- Oxidation : Introducing the 1-oxide moiety via oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

- Fluorophenyl Substitution : Coupling bis(4-fluorophenyl)methane groups via nucleophilic aromatic substitution or Friedel-Crafts alkylation, often catalyzed by Lewis acids like AlCl₃ .

Critical Parameters : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to minimize byproducts (e.g., over-oxidation).

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify proton environments (e.g., cinnamyl vinyl protons at δ 6.2–6.8 ppm) and confirm fluorophenyl substitution patterns .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns to confirm structural integrity .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and piperazine ring conformation, as demonstrated in related piperazine derivatives .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols, compound purity) using tools like PRISMA guidelines .

- Dose-Response Replication : Re-evaluate activity in standardized assays (e.g., kinase inhibition assays for tyrosine kinase targets) with controlled compound purity (>95%, verified via HPLC) .

- Theoretical Alignment : Cross-reference results with computational predictions (e.g., molecular docking) to identify outliers caused by assay-specific artifacts .

Advanced: What strategies improve synthetic yield under scalable conditions?

Methodological Answer:

- Catalyst Optimization : Replace traditional Lewis acids with heterogeneous catalysts (e.g., zeolites) to enhance recyclability and reduce side reactions .

- Flow Chemistry : Implement continuous-flow reactors for oxidation steps to improve heat/mass transfer and minimize decomposition .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates dynamically .

Basic: What are the known biological targets or mechanisms of action for this compound?

Methodological Answer:

- Kinase Inhibition : Structural analogs (e.g., 4-fluorobenzyl-piperazine derivatives) show activity against tyrosine kinases, suggesting competitive ATP-binding site interactions .

- Antioxidant Potential : Piperazine 1-oxide derivatives exhibit radical scavenging in DPPH assays, likely via electron donation from the N-oxide moiety .

Experimental Validation : Confirm target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA).

Advanced: How to design experiments to assess pharmacokinetic (PK) properties?

Methodological Answer:

- In Vitro ADME :

- In Vivo PK : Administer to rodent models intravenously/orally, collect plasma samples at timed intervals, and calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis .

Advanced: What computational methods predict target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to tyrosine kinases, focusing on fluorophenyl hydrophobic interactions and hydrogen bonding with the N-oxide .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify critical residues for mutagenesis studies .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across related targets .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- First Aid : For inhalation exposure, move to fresh air; if unconscious, place in stable lateral position. For skin contact, rinse with water for 15 minutes .

- Waste Disposal : Neutralize residues with 10% sodium bicarbonate before disposal in approved chemical waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.